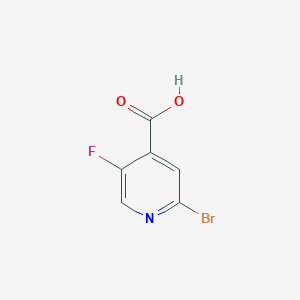

2-Bromo-5-fluoroisonicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Heterocyclic Chemistry

Pyridine carboxylic acids, including isonicotinic acid and its isomers, are fundamental heterocyclic compounds. nih.govwikipedia.org The presence of the nitrogen atom in the aromatic ring imparts distinct electronic properties, influencing the acidity of the carboxylic group and the reactivity of the entire molecule. wikipedia.org These compounds serve as versatile scaffolds in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the carboxylic acid group to participate in various chemical transformations underpins their importance in drug design and development. nih.gov

The Role of Halogenation in Modulating Pyridine Reactivity and Selectivity

The introduction of halogen atoms onto the pyridine ring, a process known as halogenation, is a powerful strategy for fine-tuning the chemical properties of pyridine derivatives. chemrxiv.orgnih.gov Halogens, being electronegative, withdraw electron density from the pyridine ring, which can significantly alter its reactivity towards nucleophilic and electrophilic reagents. nsf.govnih.gov This electronic modulation can also influence the acidity of other functional groups present on the ring. Furthermore, the position of the halogen atom dictates the regioselectivity of subsequent reactions, providing a crucial tool for synthetic chemists to control the outcome of chemical transformations. chemrxiv.orgnih.gov This controlled functionalization is vital for creating specific molecular architectures required for targeted biological activity. nih.gov

Positioning of 2-Bromo-5-fluoroisonicotinic Acid within the Landscape of Functionalized Pyridine Derivatives

This compound stands out as a particularly interesting and useful functionalized pyridine derivative. nih.gov It incorporates two different halogen atoms, bromine and fluorine, at specific positions on the isonicotinic acid framework. The bromine atom at the 2-position and the fluorine atom at the 5-position, along with the carboxylic acid at the 4-position, create a unique combination of electronic and steric properties. This specific arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules. patsnap.com The differential reactivity of the C-Br and C-F bonds allows for selective chemical modifications, enabling the construction of diverse molecular libraries for screening in drug discovery and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-bromo-5-fluoropyridine-4-carboxylic acid |

| Molecular Formula | C6H3BrFNO2 |

| Molecular Weight | 220.00 g/mol |

| CAS Number | 885588-12-5 |

| Appearance | Solid |

| Boiling Point (Predicted) | 408.0±45.0 °C |

| Density (Predicted) | 1.903±0.06 g/cm³ |

Table compiled from data available on PubChem and other chemical supplier databases. nih.govchemicalbook.comchemsrc.comsynquestlabs.com

Research and Synthesis

The synthesis of this compound has been a subject of interest due to its utility as a building block. One reported synthetic method involves starting from 2,5-dibromopyridine. patsnap.com This precursor undergoes a displacement reaction to introduce the fluorine atom, yielding 5-fluoro-2-bromopyridine. patsnap.com Subsequent hydroxylation of this intermediate leads to the formation of this compound. patsnap.com Other synthetic strategies may involve the functionalization of pre-existing fluorinated pyridine rings. The development of efficient and scalable synthetic routes is crucial for making this compound readily available for research and development purposes.

Applications in Synthetic Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 2-position is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at this position.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHKBNFQGHNLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674897 | |

| Record name | 2-Bromo-5-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885588-12-5 | |

| Record name | 2-Bromo-5-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluoroisonicotinic Acid and Analogues

Retrosynthetic Strategies for Halogenated Isonicotinic Acids

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available precursors. wikipedia.org For halogenated isonicotinic acids like 2-bromo-5-fluoroisonicotinic acid, this approach reveals several potential disconnections.

A primary retrosynthetic disconnection involves the late-stage introduction of the carboxylic acid group. This strategy focuses on first constructing the halogenated pyridine (B92270) core, 2-bromo-5-fluoropyridine (B41290), and then introducing the carboxyl group at the 4-position. This can be achieved through methods such as metal-halogen exchange followed by carboxylation with carbon dioxide.

Alternatively, a retrosynthetic approach might prioritize the installation of the halogen atoms. This could involve starting with a pre-functionalized pyridine ring, such as a hydroxypyridine or an aminopyridine, and then sequentially introducing the fluorine and bromine atoms through various halogenation techniques. The choice of strategy often depends on the availability and reactivity of starting materials and the desired regioselectivity of the halogenation steps.

Direct and Indirect Synthetic Approaches to this compound

The synthesis of this compound can be accomplished through both direct functionalization of a pre-formed pyridine ring and the construction of the ring from acyclic precursors.

The introduction of a bromine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution than benzene (B151609). However, various methods have been developed to achieve this transformation.

Electrophilic bromination of pyridine itself typically requires harsh conditions and often leads to a mixture of products. acs.org The presence of activating groups, such as amino or hydroxyl groups, can facilitate bromination, while deactivating groups like nitro or carboxyl groups hinder the reaction. For substrates like fluorinated pyridines, the regioselectivity of bromination is influenced by the electronic effects of the existing fluorine atom.

A common strategy for the selective bromination of pyridines involves the use of N-oxides. The pyridine N-oxide is more reactive towards electrophiles than the parent pyridine, and the oxide functionality can later be removed by reduction. Another approach utilizes designed phosphine (B1218219) reagents to achieve selective halogenation. nih.gov

A documented synthesis of 5-fluoro-2-bromoisonicotinic acid starts from 2,5-dibromopyridine. patsnap.com In this method, a displacement reaction is used to introduce the fluorine atom, followed by a hydroxylation step to form the carboxylic acid. patsnap.com

The introduction of fluorine into a pyridine ring is a critical step in the synthesis of many modern pharmaceuticals. Several methods are available, each with its own advantages and limitations.

One of the most common methods for introducing fluorine is the Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine. This method is often reliable but can require harsh conditions.

Nucleophilic aromatic substitution (SNAr) is another powerful tool for fluorination, particularly on electron-deficient pyridine rings bearing a good leaving group, such as a chlorine or nitro group, at an activated position. The reaction is typically carried out using a fluoride (B91410) salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent. The synthesis of perfluoropyridine, for instance, has been achieved by heating pentachloropyridine (B147404) with anhydrous potassium fluoride. nih.gov

More recently, methods for the direct C-H fluorination of pyridines have been developed, offering a more atom-economical approach. These methods often employ specialized fluorinating reagents and transition-metal catalysts. Researchers at the University of Münster have developed a method for the site-selective introduction of a difluoromethyl group into pyridines by temporary dearomatisation. uni-muenster.de

The introduction of a carboxylic acid group at the 4-position of the pyridine ring is the final key step in many synthetic routes to isonicotinic acids.

One of the most versatile methods for carboxylation is the use of organometallic intermediates. A halogenated pyridine, such as 2-bromo-5-fluoropyridine, can be treated with a strong base like n-butyllithium or a Grignard reagent to undergo metal-halogen exchange, forming a lithiated or magnesiated pyridine species. This nucleophilic intermediate can then be reacted with carbon dioxide (in the form of dry ice or gaseous CO2) to afford the corresponding carboxylic acid after an acidic workup. This halogen-metal interconversion has been applied to the synthesis of nicotinic acid derivatives. nih.gov

Alternatively, the oxidation of a 4-alkyl or 4-formylpyridine can also yield the desired isonicotinic acid. For example, a 4-methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) or nitric acid.

The hydrolysis of a 4-cyanopyridine (B195900) (isonicotinonitrile) is another effective method for preparing isonicotinic acids. The nitrile group can be introduced through various methods, including the Sandmeyer reaction of a 4-aminopyridine (B3432731) or nucleophilic substitution of a 4-halopyridine with a cyanide salt.

Multi-Step Synthesis Pathways for Complex Halogenated Pyridine Carboxylic Acids

The synthesis of highly substituted pyridine carboxylic acids often requires multi-step sequences that carefully orchestrate the introduction of various functional groups.

A practical approach to synthesizing this compound can involve starting from a commercially available or readily accessible, highly functionalized pyridine precursor. For instance, a hypothetical route could begin with a precursor like 2,6-dichloro-5-fluoronicotinic acid.

In such a pathway, one of the chlorine atoms would need to be selectively replaced with a bromine atom, and the other with a hydrogen atom, while the carboxylic acid group is either retained or temporarily protected. The selective replacement of halogens on a pyridine ring can be a significant challenge, often requiring careful control of reaction conditions and the use of specific reagents. For example, a patent describes the synthesis of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine, highlighting the potential for selective halogen manipulation. google.com

Another patented method describes the preparation of fluoropyridine compounds, such as 2-bromo-3-fluoro-6-picoline and 2-bromo-5-fluoro-6-picoline, from aminopyridine or nitropyridine precursors. google.com These intermediates could then potentially be converted to the corresponding isonicotinic acids.

The development of these multi-step synthetic pathways relies on a deep understanding of the reactivity of substituted pyridines and the strategic application of a wide range of organic reactions.

Utilization of Organometallic Reagents in Directed Synthesis (e.g., n-butyllithium in toluene (B28343) for 2-bromo-5-fluoropyridine functionalization)

The functionalization of halogenated pyridines can be effectively achieved through the use of organometallic reagents. A common strategy involves the directed ortho-metalation of a substituted pyridine, followed by quenching with an electrophile. For instance, the synthesis of functionalized 2-bromo-5-fluoropyridine derivatives can be accomplished by treating 2-bromo-5-fluoropyridine with a strong base like n-butyllithium in an appropriate solvent such as toluene. This process generates a highly reactive pyridyllithium intermediate. Subsequent reaction with a suitable electrophile, such as carbon dioxide, followed by an acidic workup, would yield the corresponding carboxylic acid, this compound. The choice of solvent and temperature is critical to control the regioselectivity of the lithiation and prevent side reactions.

Sandmeyer Reactions in the Synthesis of Halogenated Pyridine Building Blocks (e.g., for bromination of aminopyridines)

The Sandmeyer reaction is a versatile and widely used method for the introduction of a halide onto an aromatic ring, including pyridine systems. wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds via the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt in the presence of a halide source. wikipedia.orgnih.govorganic-chemistry.org For the synthesis of brominated pyridine building blocks, an aminopyridine precursor is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then reacted with copper(I) bromide to yield the desired bromopyridine. wikipedia.orgnih.gov The Sandmeyer reaction is particularly valuable as it allows for the introduction of a bromine atom at positions that may not be readily accessible through direct electrophilic halogenation. wikipedia.orgnih.govorganic-chemistry.org

The reaction is a radical-nucleophilic aromatic substitution, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which results in the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with the bromide from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Nitration and Reduction Sequences in Precursor Synthesis (e.g., 2-bromo-5-fluoroaniline (B94856), 5-fluoro-2-nitrobenzotrifluoride)

Multi-step synthetic sequences involving nitration and subsequent reduction are fundamental in preparing key precursors for halogenated pyridine carboxylic acids.

For example, the synthesis of 2-bromo-5-fluoroaniline, a potential precursor, can be achieved from 1-bromo-4-fluoro-2-nitrobenzene. The nitro group is reduced to an amine using various reducing agents. One method involves the use of iron powder in a mixture of acetic acid and ethanol, followed by treatment with sodium hydroxide. chemicalbook.com Another approach utilizes catalytic hydrogenation with Raney nickel as the catalyst in methanol. google.com This process is conducted under hydrogen pressure and at a controlled temperature. google.com The resulting 2-bromo-5-fluoroaniline can then potentially be converted to the target isonicotinic acid through further functionalization steps.

Similarly, the synthesis of 5-fluoro-2-nitrobenzotrifluoride (B123530), another important intermediate, is typically achieved through the nitration of m-fluorobenzotrifluoride. google.comchemicalbook.com This reaction is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. google.com The resulting 5-fluoro-2-nitrobenzotrifluoride can then be subjected to a reduction of the nitro group to an amine, for example, by catalytic hydrogenation using Raney nickel, to yield 5-fluoro-2-aminobenzotrifluoride. google.com This aniline (B41778) derivative can then undergo a Sandmeyer reaction to introduce a bromine atom, yielding 2-bromo-5-fluorobenzotrifluoride. google.com

| Precursor | Starting Material | Key Transformation(s) | Reagents |

| 2-Bromo-5-fluoroaniline | 1-Bromo-4-fluoro-2-nitrobenzene | Reduction of nitro group | Fe/HOAc/EtOH, then NaOH chemicalbook.com or H₂/Raney Ni google.com |

| 5-Fluoro-2-nitrobenzotrifluoride | m-Fluorobenzotrifluoride | Nitration | HNO₃/H₂SO₄ google.com |

| 2-Bromo-5-fluorobenzotrifluoride | 5-Fluoro-2-aminobenzotrifluoride | Diazotization and bromination (Sandmeyer) | NaNO₂, HBr, CuBr google.com |

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Carboxylic Acids

The application of green chemistry principles to the synthesis of halogenated pyridine carboxylic acids aims to reduce the environmental impact of these processes. Key considerations include the use of less hazardous reagents, minimizing waste, and improving energy efficiency. snu.ac.kr

One of the core tenets of green chemistry is the use of safer solvents. skpharmteco.com Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. skpharmteco.com Additionally, catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated. snu.ac.kr For instance, the use of recyclable catalysts in oxidation and halogenation reactions is a key area of development. google.comrsc.org

The development of one-pot or multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve process efficiency and reduce waste. nih.gov Microwave-assisted synthesis is another green chemistry tool that can accelerate reaction times and reduce energy consumption. nih.gov

Furthermore, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical metric. snu.ac.kr Synthetic routes with high atom economy are inherently greener as they generate less waste. The choice of starting materials is also important, with a preference for renewable feedstocks where possible. snu.ac.kr

Chemical Transformations and Reaction Mechanisms Involving 2 Bromo 5 Fluoroisonicotinic Acid

Nucleophilic Aromatic Substitution Reactions at Pyridine (B92270) Ring Positions

The electron-deficient nature of the pyridine ring in 2-bromo-5-fluoroisonicotinic acid, amplified by the electron-withdrawing halogen substituents, renders it susceptible to nucleophilic aromatic substitution (SNAAr).

The bromine and fluorine atoms on the pyridine ring can act as leaving groups in SNAAr reactions. The displacement of the bromine atom at the 2-position is generally favored over the fluorine atom at the 5-position. This preference is due to the lower bond energy of the C-Br bond compared to the C-F bond, as well as the electronic activation provided by the adjacent ring nitrogen.

The selective substitution of the bromine atom can be achieved using a variety of nucleophiles, including amines, alkoxides, and thiolates. The choice of solvent and reaction temperature is critical for controlling the outcome. Under more forceful conditions or with highly reactive nucleophiles, the displacement of both halogen atoms can occur.

The carboxylic acid group at the 4-position significantly influences the reactivity of the pyridine ring toward nucleophilic attack. As an electron-withdrawing group, it enhances the ring's susceptibility to SNAAr reactions, often directing incoming nucleophiles to the 2-position.

Under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate anion. This can alter the molecule's solubility and potentially interact with reagents or catalysts, thereby influencing the reaction's course. To prevent undesired side reactions, the carboxylic acid is often protected as an ester, which also modifies the electronic landscape of the pyridine ring during the nucleophilic substitution step.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are highly effective for functionalizing this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium catalysts are frequently utilized for these transformations.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting the bromine atom of this compound with a boronic acid or a boronate ester. This reaction, which requires a palladium catalyst and a base, is particularly effective for synthesizing biaryl structures, which are prevalent in many pharmaceutical compounds.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 5-Fluoro-2-phenylisonicotinic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 5-Fluoro-2-(4-methoxyphenyl)isonicotinic acid |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/Water | 5-Fluoro-2,3'-bipyridine-4-carboxylic acid |

The Sonogashira coupling facilitates the introduction of an alkyne group at the 2-position of the pyridine ring. This is achieved by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. The resulting alkynylated products are valuable intermediates for synthesizing a variety of heterocyclic compounds.

Table 2: Examples of Sonogashira Coupling Reactions

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 5-Fluoro-2-(phenylethynyl)isonicotinic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 5-Fluoro-2-((trimethylsilyl)ethynyl)isonicotinic acid |

| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | 5-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)isonicotinic acid |

In addition to Suzuki-Miyaura and Sonogashira couplings, the bromine atom of this compound can undergo other palladium-catalyzed transformations, such as Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. The synthesis of substituted aminopyridines, which are important in drug discovery, heavily relies on this method. The success of the amination reaction is highly dependent on the careful selection of the palladium catalyst, ligand, and base.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the pyridine ring is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation under specific conditions.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. These reactions typically proceed via the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or an amine.

Esterification: The formation of an ester from this compound can be achieved through several standard methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is a reversible condensation reaction where water is eliminated. youtube.com

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alcohols and the relative stability of the resulting amide bond, direct reaction requires harsh conditions. Therefore, the use of coupling reagents is standard practice. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. Recent developments have also explored the use of Lewis acid catalysts, such as those based on boron, for direct amidation reactions, which can offer high chemoselectivity. researchgate.netucl.ac.uk

| Reaction Type | Reagent/Catalyst | Description |

| Esterification | Alcohol (R-OH), H₂SO₄ | Acid-catalyzed condensation reaction to form an ester and water. youtube.com |

| Amidation | Amine (R-NH₂), Coupling Reagent (e.g., DCC, EDC) | The coupling reagent activates the carboxylic acid to facilitate nucleophilic attack by the amine. |

| Amidation | Amine (R-NH₂), Boron Lewis Acid (e.g., B(OCH₂CF₃)₃) | Catalytic direct amidation, which can be highly chemoselective. researchgate.netucl.ac.uk |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for aromatic carboxylic acids. However, it can be induced under certain conditions, often involving radical or ionic intermediates. For heteroaromatic carboxylic acids, the stability of the resulting carbanion or radical intermediate is a key factor. masterorganicchemistry.comyoutube.com

One significant pathway is halodecarboxylation , where the carboxylic acid is replaced by a halogen atom. This process often involves the formation of an intermediate metal salt (e.g., silver) which then decomposes in the presence of a halogen. acs.orgnih.gov The mechanism can proceed through radical intermediates, particularly the Hunsdiecker-Borodin reaction, which involves the formation and subsequent homolytic cleavage of an acyl hypohalite. nih.gov Recent methods have also utilized photoredox catalysis with copper catalysts to generate aryl radical intermediates from carboxylic acids, which are then trapped by a halogen source. princeton.edu

Another potential pathway is protodecarboxylation, where the carboxyl group is replaced by a hydrogen atom. This can be catalyzed by metal salts, such as those of copper or silver, particularly under thermal or microwave conditions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two electron-withdrawing halogens (bromo and fluoro) and a deactivating carboxylic acid group further reduces the ring's nucleophilicity, making EAS reactions on this compound challenging. fiveable.meyoutube.com

However, if an EAS reaction were to occur, the position of substitution would be directed by the existing substituents. The directing effects of the substituents are a combination of inductive and resonance effects. fiveable.melibretexts.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br | 2 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -F | 5 | Strongly Electron-withdrawing | Weakly Electron-donating | Deactivating | Ortho, Para |

| -COOH | 4 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| Pyridine N | 1 | Strongly Electron-withdrawing | - | Strongly Deactivating | Meta |

The combined influence of these groups makes the C3 and C6 positions the most likely, albeit still difficult, sites for electrophilic attack. The strong deactivation by all substituents means that forcing conditions would be required, and such reactions are not commonly reported for this specific substrate. youtube.com

Radical Reactions of Halogenated Pyridines

Halogenated pyridines, including 2-bromopyridines, are effective precursors for pyridyl radicals. These radicals can participate in a variety of synthetic transformations. nih.gov Photoredox catalysis is a common method for generating these radicals from the corresponding bromopyridine. nih.gov

One notable reaction is hydroarylation , where a pyridyl radical adds across an alkene. The regioselectivity of this addition can often be controlled by the reaction conditions. nih.gov Another significant transformation is the Minisci reaction , which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. chemrxiv.org While the substrate itself is not protonated, related radical alkylation reactions of activated pyridinium (B92312) salts are well-established. chemrxiv.org These reactions provide a powerful method for C-C bond formation at positions on the pyridine ring that are not easily accessible through other means.

Functional Group Interconversions at the Bromine and Fluorine Centers

The bromine and fluorine atoms on the pyridine ring offer opportunities for further functionalization, primarily through cross-coupling and nucleophilic substitution reactions.

The C-Br bond at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromopyridine (B144113) derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds, coupling the 2-bromopyridine with a primary or secondary amine. nih.govresearchgate.netorganic-synthesis.comorganic-chemistry.orglibretexts.org This method is highly effective for synthesizing a wide range of aminopyridines. nih.gov

Other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings are also possible at the C-Br position, allowing for the introduction of a wide variety of substituents.

Applications of 2 Bromo 5 Fluoroisonicotinic Acid As a Synthetic Building Block

Precursor in the Synthesis of Pyridine-Based Heterocycles

The strategic placement of reactive sites on the 2-bromo-5-fluoroisonicotinic acid molecule makes it an ideal starting material for the synthesis of various pyridine-based heterocycles. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups or used to direct reactions.

The construction of fused ring systems containing a pyridine (B92270) core is a significant area of research in medicinal and materials chemistry. This compound can be a key precursor in the synthesis of such systems, particularly through intramolecular cyclization reactions. For instance, after modification of the carboxylic acid group to an appropriate functional group, an intramolecular Heck reaction or other palladium-catalyzed cyclizations can be employed to form a new ring fused to the pyridine core.

While direct examples starting from this compound are not extensively documented in readily available literature, the principles of forming fused pyridines are well-established. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved from functionalized pyridines. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized through the cyclization of appropriately substituted pyridine precursors. mdpi.comnih.gov These synthetic strategies highlight the potential of this compound to be converted into precursors for a variety of fused heterocyclic systems. The general approach often involves the transformation of the carboxylic acid into a group that can participate in a ring-closing reaction with a substituent introduced at the 2-position via the bromo group.

A general strategy for the synthesis of fused pyridines is outlined in the table below:

| Fused System | General Precursor Requirement | Potential Synthetic Route |

| Pyrido[2,3-d]pyrimidine | A 2-amino-3-cyanopyridine (B104079) derivative | Conversion of the carboxylic acid of this compound to a nitrile, followed by amination at the 2-position and subsequent cyclization with a suitable reagent like formic acid or urea (B33335). mdpi.com |

| Pyrazolo[3,4-b]pyridine | A 2-hydrazinopyridine (B147025) derivative | Substitution of the bromine atom with hydrazine, followed by intramolecular cyclization, potentially after modification of the carboxylic acid group. mdpi.comnih.gov |

| 1,8-Naphthyridine | A 2-aminopyridine (B139424) with a suitable side chain | Functionalization at the 2-position and modification of the carboxylic acid to enable a cyclization reaction to form the second pyridine ring. mdpi.com |

The construction of highly substituted pyridine scaffolds is crucial for the development of new drugs and functional materials. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide variety of substituents at the 2-position. The reactivity of the C-Br bond is generally higher than that of the C-F bond, allowing for selective functionalization.

The Suzuki coupling, in particular, is a powerful tool for forming carbon-carbon bonds. By reacting this compound (or its ester derivative) with various boronic acids in the presence of a palladium catalyst and a base, a diverse library of 2-substituted-5-fluoroisonicotinic acids can be generated. These substituted pyridines are valuable intermediates for further synthetic manipulations.

The following table summarizes some examples of palladium-catalyzed cross-coupling reactions that can be applied to substrates similar to this compound:

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄, Pd/P(t-Bu)₃ | 2-Aryl-5-fluoropyridines |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 2-Alkyl/Aryl/Vinyl-5-fluoropyridines |

| Heck Coupling | Alkenes | Pd(OAc)₂/phosphine (B1218219) ligand | 2-Alkenyl-5-fluoropyridines |

Role in the Development of Advanced Organic Materials

The unique electronic properties conferred by the fluorine atom and the pyridine ring make this compound an attractive building block for advanced organic materials.

Pyridine-based liquid crystals are of significant interest due to their potential applications in display technologies and other optoelectronic devices. The introduction of a fluorine atom can enhance the mesomorphic properties and thermal stability of these materials. While direct synthesis of liquid crystals from this compound is not widely reported, related fluorinated pyridine carboxylic acids have been used to prepare photoluminescent materials. For instance, 5-bromo-3-fluoropyridine-2-carboxylic acid is utilized in the synthesis of pyridine-triazole derivatives that can coordinate with rhenium to form photoluminescent complexes. ossila.com This suggests that this compound could be a valuable precursor for similar applications. The general approach involves esterification or amidation of the carboxylic acid group with a mesogenic core, followed by further functionalization.

Carboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. libretexts.org Dicarboxylic acids, in particular, are used in condensation polymerization with diols or diamines to produce these polymers. libretexts.org While this compound is a monocarboxylic acid, it could be incorporated as a side chain or an end-capping group in a polymer to impart specific properties such as flame retardancy (due to the bromine and fluorine), altered solubility, or a site for further modification.

A hypothetical application could involve the conversion of this compound into a difunctional monomer. For example, the bromine atom could be replaced with a second carboxylic acid group or a hydroxyl group via a suitable synthetic route, thus creating a monomer suitable for condensation polymerization.

Intermediate in the Synthesis of Biologically Active Molecules

Halogenated pyridines are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The fluorine atom, in particular, is often introduced to improve metabolic stability, binding affinity, and bioavailability. The bromine atom provides a handle for further synthetic diversification, making this compound a valuable intermediate in drug discovery.

The following table lists some classes of biologically active molecules where a scaffold similar to this compound could be a key intermediate:

| Class of Biologically Active Molecule | Potential Role of the Scaffold |

| Kinase Inhibitors | The pyridine ring can act as a hinge-binding motif, and the carboxylic acid can form key hydrogen bonds with the target enzyme. The bromo and fluoro substituents can be used to modulate potency and selectivity. mdpi.com |

| Allosteric Modulators | The scaffold can be elaborated to fit into allosteric binding sites of receptors, as seen with adenosine (B11128) A₂A receptor modulators. ossila.com |

| Antiviral Agents | Fluorinated pyridines are components of some antiviral drugs, where the fluorine atom can enhance antiviral activity. |

| Agrochemicals | Substituted pyridines are widely used as herbicides and insecticides. |

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material for the synthesis of a wide array of pharmaceutical compounds, particularly complex pyridine derivatives. patsnap.com The distinct reactivity of the carboxylic acid group, the bromine atom, and the fluorine-substituted pyridine core allows for its incorporation into diverse molecular architectures.

The carboxylic acid function is readily converted into amides, esters, or other derivatives, providing a key linkage point for building larger molecules. Simultaneously, the bromine atom is well-suited for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, are commonly employed to introduce new substituents at the 2-position of the pyridine ring. This dual reactivity is highly valuable in the assembly of complex heterocyclic systems that are central to the design of modern therapeutic agents.

While specific drugs directly synthesized from this compound are often proprietary, its structural motifs are found in numerous biologically active compounds, especially in the class of protein kinase inhibitors. Kinase inhibitors are a cornerstone of targeted cancer therapy, and many of them feature substituted pyridine or similar heterocyclic cores. For instance, the design of selective Aurora A kinase inhibitors has involved the synthesis of quinazoline-based carboxylic acids, which share structural similarities with derivatives of this compound. mdpi.com The synthesis of such complex molecules often involves the coupling of heterocyclic rings, a process where a bromo-substituted intermediate is essential.

The table below showcases representative examples of complex pharmaceutical compounds whose synthesis relies on intermediates with structural features similar to this compound, highlighting the importance of this scaffold in medicinal chemistry.

| Name | Class | Relevant Structural Feature |

| Olanzapine | Atypical Antipsychotic | Heterocyclic core assembled via cross-coupling |

| Lapatinib | Kinase Inhibitor | Substituted quinazoline (B50416) scaffold |

| Sorafenib | Kinase Inhibitor | Features urea linkage and pyridine ring |

| Rufinamide | Antiepileptic Agent | Triazole derivative from a carboxylic acid precursor |

This table contains examples of compounds with structural motifs related to derivatives of this compound to illustrate the application of such building blocks in drug discovery.

The synthesis of these and other advanced pharmaceutical intermediates often begins with a highly functionalized building block like this compound. Its pre-installed fluorine atom is particularly significant, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Agrochemicals

In the field of agrochemicals, fluorinated and brominated aromatic compounds are critical intermediates for the production of modern pesticides and herbicides. The pyridine scaffold, in particular, is a well-established "pharmacophore" in crop protection, present in numerous commercially successful products due to its inherent biological activity.

This compound represents a key building block for the synthesis of novel agrochemical candidates. The bromo-fluoro-substitution pattern on the pyridine ring is a desirable feature for creating potent and selective active ingredients. For example, the synthesis of non-ester pyrethroid compounds, a class of insecticides, utilizes 5-bromo-2-fluorobenzeneboronic acid as a key intermediate. google.com This underscores the importance of the bromo-fluoro-aromatic motif in the development of effective pesticides.

The reactivity of this compound allows for its elaboration into a variety of agrochemical scaffolds. The carboxylic acid can be converted to esters or amides, which are common functional groups in active agro-compounds, while the bromine atom allows for the introduction of diverse substituents via cross-coupling reactions. This versatility enables chemists to systematically modify the structure to optimize for target efficacy, selectivity, and environmental profile.

The table below lists representative agrochemicals or their intermediates that contain structural elements derivable from or similar to this compound, demonstrating the relevance of this chemical scaffold in agriculture.

| Name | Class | Relevant Structural Feature |

| Fluoro-olefin pyrethroid intermediate | Insecticide Intermediate | Bromo-fluoro-aromatic structure google.com |

| 2-Bromo-5-fluorobenzotrifluoride | Agrochemical Intermediate | Bromo-fluoro-aromatic building block google.com |

| Picloram | Herbicide | Chlorinated pyridine carboxylic acid |

| Fluroxypyr | Herbicide | Fluorinated pyridine carboxylic acid derivative |

This table includes examples of agrochemicals or intermediates with structural similarities to this compound to illustrate the utility of such building blocks in agrochemical synthesis.

The strategic incorporation of fluorine into agrochemicals can lead to enhanced biological activity and improved physicochemical properties. Therefore, building blocks like this compound are of high value for the discovery and development of next-generation crop protection agents that are both effective and meet stringent safety standards.

Spectroscopic Characterization and Computational Studies of 2 Bromo 5 Fluoroisonicotinic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 2-Bromo-5-fluoroisonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The proton ortho to the carboxylic acid group would likely appear at a different chemical shift compared to the proton ortho to the bromine atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group would resonate at a characteristic downfield position. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. For instance, the carbon atom bonded to bromine would show a characteristic shift, and the carbon bonded to fluorine would exhibit coupling with the ¹⁹F nucleus. Spectral data for the related compound, 2-Bromo-5-fluoropyridine (B41290), can provide some insight into the expected shifts for the pyridine ring carbons. chemicalbook.comchemicalbook.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. It would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift and coupling constants to adjacent protons would provide valuable information about the electronic environment of the fluorine atom. The analysis of fluorinated aromatic amino acids by ¹⁹F NMR has demonstrated its sensitivity in probing molecular interactions. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are expected to show characteristic absorption bands for the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C-Br and C-F stretching vibrations would appear in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum.

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₆H₃BrFNO₂, the monoisotopic mass is 218.93312 Da. nih.govuni.lu

Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Predicted Collision Cross Section Data uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.94040 | 132.4 |

| [M+Na]⁺ | 241.92234 | 145.4 |

| [M-H]⁻ | 217.92584 | 135.6 |

| [M+NH₄]⁺ | 236.96694 | 152.7 |

| [M+K]⁺ | 257.89628 | 134.5 |

| [M+H-H₂O]⁺ | 201.93038 | 131.8 |

| [M+HCOO]⁻ | 263.93132 | 151.4 |

| [M+CH₃COO]⁻ | 277.94697 | 181.9 |

| [M+Na-2H]⁻ | 239.90779 | 139.6 |

| [M]⁺ | 218.93257 | 149.7 |

| [M]⁻ | 218.93367 | 149.7 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential halogen bonding. While no crystal structure for the title compound is currently available in the public domain, such a study would be invaluable for understanding its solid-state packing and conformation.

Computational Chemistry and Quantum Mechanical Calculations

Computational methods, particularly quantum mechanical calculations, are powerful tools for complementing experimental data and providing insights into molecular properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, vibrational frequencies, and reactivity of molecules. DFT studies on related compounds, such as other substituted carboxylic acids, have shown good agreement with experimental data. mdpi.combiointerfaceresearch.com

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the IR and Raman spectra to aid in the assignment of experimental vibrational bands.

Predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and electronic properties.

Generate an electrostatic potential map to visualize the electron distribution and identify potential sites for electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not widely published, the application of these methods would significantly enhance the understanding of its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the pyridine ring. Due to the potential for intramolecular hydrogen bonding and steric interactions, different conformers can exist. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and relative stabilities of these conformers.

A key conformational feature is the dihedral angle between the plane of the pyridine ring and the carboxylic acid group. For many substituted benzoic and nicotinic acids, planar or near-planar arrangements are often the most stable due to conjugation effects. In the case of this compound, two principal planar conformers can be postulated, arising from the rotation around the C(4)-C(carboxyl) single bond. These conformers would differ in the orientation of the hydroxyl group of the carboxylic acid with respect to the nitrogen atom in the pyridine ring.

Furthermore, the presence of the bromine atom at the 2-position and the fluorine atom at the 5-position can influence the conformational preferences through steric hindrance and electronic effects. The bromine atom, being larger than fluorine, may sterically interact with the adjacent substituents, potentially leading to non-planar conformations being more stable. A relaxed potential energy surface scan, where the dihedral angle of the carboxylic group is systematically varied while optimizing all other geometric parameters, would be necessary to map the energetic landscape and identify the stable conformers and the transition states connecting them.

Based on computational studies of analogous substituted pyridine carboxylic acids, a hypothetical relative energy profile for the conformers of this compound can be proposed. The conformer that allows for a favorable intramolecular interaction, such as a hydrogen bond between the carboxylic proton and the pyridine nitrogen, is often found to be of lower energy.

| Conformer | Hypothetical Dihedral Angle (Ring-COOH) | Hypothetical Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Conformer A | ~0° (OH pointing away from N) | 0.0 (Reference) | Planar, potential for intermolecular dimerization. |

| Conformer B | ~180° (OH pointing towards N) | 1.5 - 3.0 | Potential for intramolecular H-bond, possible steric clash with Br. |

| Conformer C | Non-planar | > 3.0 | Relief of steric strain, loss of conjugation. |

This table presents hypothetical data based on computational studies of analogous compounds.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted with a high degree of accuracy using DFT methods, often in conjunction with specialized basis sets. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to facilitate comparison with experimental data.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons, with their chemical shifts and coupling constants being influenced by the electronegativity and positions of the bromine and fluorine substituents, as well as the carboxylic acid group. The ¹³C NMR spectrum would provide information on all six carbon atoms of the pyridine ring and the carboxylic carbon. The chemical shifts of the carbons directly bonded to the halogens would be significantly affected. ¹⁹F NMR is particularly sensitive to the electronic environment, and its predicted chemical shift would be a key identifier for the molecule.

| Nucleus | Hypothetical Predicted Chemical Shift (ppm) | Influencing Factors |

| ¹H (H3) | 8.0 - 8.5 | Deshielded by adjacent N and Br. |

| ¹H (H6) | 7.5 - 8.0 | Influenced by F and N. |

| ¹³C (C2) | 140 - 145 | Attached to Br. |

| ¹³C (C4) | 145 - 150 | Attached to COOH. |

| ¹³C (C5) | 155 - 160 (JC-F) | Attached to F, shows C-F coupling. |

| ¹⁹F | -110 to -120 | Dependent on the overall electronic structure of the ring. |

This table presents hypothetical data based on computational studies of analogous compounds and general principles of NMR spectroscopy.

Vibrational Spectroscopy: The IR and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry of the most stable conformer. These calculations provide the wavenumbers and intensities of the vibrational modes.

Key predicted vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

C=O stretching of the carbonyl group, expected as a strong band around 1700-1750 cm⁻¹.

C-F stretching , which is usually a strong band in the 1200-1300 cm⁻¹ region.

C-Br stretching , appearing at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Pyridine ring vibrations , including C-C and C-N stretching modes, and in-plane and out-of-plane bending modes, which would appear in the fingerprint region of the spectrum.

The calculated vibrational spectra can be compared with experimental data to confirm the structure of the synthesized compound and to study intermolecular interactions, such as hydrogen bonding, which can cause significant shifts in the vibrational frequencies.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2-Bromo-5-fluoroisonicotinic acid and its derivatives is paramount for its widespread use. Future research is expected to focus on the development of advanced catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to pyridine (B92270) systems is an active area of research. lookchem.comacs.org Novel palladium catalysts, particularly those with specialized ligands, are being designed to improve the efficiency of C-H activation and subsequent functionalization of the pyridine ring. acs.orgnih.govmdpi.com For instance, the use of sterically hindered pyridine ligands has been shown to significantly increase reactivity in palladium(II)-catalyzed synthesis of substituted pyridines. acs.orgnih.gov

Photocatalysis represents another promising frontier. nih.govrsc.orgacs.org Visible-light-promoted, transition-metal-free methods are being developed to introduce functional groups to pyridines under environmentally benign conditions. chemeurope.com These methods often rely on the generation of pyridinyl radicals, which can then undergo coupling reactions. nih.govacs.org The development of organocatalysts, such as dithiophosphoric acids, that can perform multiple catalytic roles in a single photochemical process is a particularly exciting prospect. nih.gov

| Catalyst Type | Potential Advantages for Synthesizing Functionalized Pyridines | Key Research Focus |

| Palladium Catalysts | High efficiency and regioselectivity in C-H activation and cross-coupling. acs.orgnih.gov | Development of sterically hindered and electron-rich ligands to enhance catalytic activity. acs.orgnih.gov |

| Photocatalysts | Use of visible light, mild reaction conditions, and potential for transition-metal-free systems. chemeurope.com | Design of novel photocatalysts for the generation and reaction of pyridinyl radicals. nih.govacs.org |

| Organocatalysts | Metal-free, often more sustainable, and can offer unique reactivity. nih.gov | Exploration of multi-functional organocatalysts for one-pot syntheses. nih.gov |

Exploration of New Reactivity Patterns and Transformation Pathways

Understanding the reactivity of this compound is crucial for unlocking its full synthetic potential. Future work will likely delve into new transformation pathways beyond standard cross-coupling reactions.

The presence of both a bromine and a fluorine atom on the pyridine ring offers opportunities for selective functionalization. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. chemicalbook.com The fluorine atom, on the other hand, can participate in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro-analogues, allowing for milder reaction conditions. nih.govacs.org

C-H activation is another area of intense investigation. nih.govacs.org Developing methods for the selective functionalization of the C-H bonds on the pyridine ring, without pre-functionalization, would provide a more direct route to a wide range of derivatives. acs.org Research into transition metal-mediated C-F and C-H bond activation is providing insights into the factors that control selectivity. nih.gov

Furthermore, photochemical methods are enabling novel functionalizations of pyridines via the generation of pyridinyl radicals. nih.govacs.org This approach can lead to different positional selectivity compared to traditional methods. nih.gov

Integration of this compound in Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, particularly in the pharmaceutical industry. uc.ptspringerprofessional.de These technologies offer improved control over reaction parameters, enhanced safety, and the ability to rapidly generate libraries of compounds for screening. whiterose.ac.uknih.govresearchgate.netnih.gov

The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in flow systems. uc.ptspringerprofessional.deacs.org Continuous flow reactors can improve yields and purity by allowing for precise control over temperature and reagent ratios. For the synthesis of this compound and its derivatives, flow chemistry could enable safer handling of potentially hazardous reagents and allow for easier scale-up. acs.org

Automated synthesis platforms are being used to generate large libraries of related compounds for drug discovery programs. whiterose.ac.uknih.govresearchgate.netnih.gov By incorporating this compound as a building block into these automated workflows, researchers can rapidly explore the structure-activity relationships of its derivatives. whiterose.ac.uknih.govresearchgate.net

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Synthesis of the core structure and its subsequent functionalization. uc.ptrsc.org | Improved reaction control, enhanced safety, easier scalability, and higher purity. acs.org |

| Automated Synthesis | Generation of diverse libraries of derivatives for screening. whiterose.ac.uknih.gov | High-throughput synthesis, rapid exploration of chemical space, and accelerated lead discovery. whiterose.ac.ukresearchgate.net |

Application in Drug Discovery and Lead Optimization Programs

Pyridine and isonicotinic acid derivatives are prevalent scaffolds in medicinal chemistry, found in numerous approved drugs. rsc.orgchempanda.com The unique substitution pattern of this compound makes it an attractive starting point for the design of new therapeutic agents. innospk.comnih.gov

The introduction of fluorine into drug candidates can significantly impact their metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in this compound is therefore a key feature for its potential in drug discovery. The bromine atom serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, allowing for the fine-tuning of a compound's properties during lead optimization. ossila.com

Isonicotinic acid hydrazide analogues have shown promise as antitubercular agents. nih.gov Structure-based drug design and molecular docking studies can be used to guide the synthesis of novel this compound derivatives with improved activity against various biological targets. nih.gov The pyridine nucleus is a key component in compounds targeting a wide range of diseases, including cancer. rsc.org

Sustainable Synthesis and Green Chemistry Innovations for Halogenated Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. frontiersin.org For halogenated pyridines like this compound, there are several opportunities to incorporate greener practices.

One key area is the use of more environmentally friendly solvents. Traditional syntheses often rely on hazardous solvents. Research into the use of bio-based solvents, or even solvent-free reaction conditions, is gaining traction. frontiersin.orgconicet.gov.ar For example, the use of eucalyptol, a biomass-derived solvent, has been shown to be effective in the synthesis of certain pyridine derivatives. frontiersin.org

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-5-fluoroisonicotinic acid derivatives?

Answer:

The compound is frequently used as a precursor for esters like methyl 2-bromo-5-fluoroisonicotinate. A common method involves reacting this compound with methanol and thionyl chloride (SOCl₂) under reflux, achieving yields of 73–88% . Key variables include:

- Solvent choice : Methanol or methanol/benzene mixtures improve solubility and reaction efficiency.

- Catalyst ratio : Excess SOCl₂ (e.g., 5 eq.) ensures complete acid activation.

- Purification : Chromatography (silica gel, heptane/ethyl acetate gradient) or vacuum distillation enhances purity .

For reproducibility, validate product identity via (e.g., methyl ester peak at δ 3.9–4.1 ppm) and LC-MS (m/z ≈ 234

⁺) .

Advanced: How can researchers design cross-coupling reactions using this compound to synthesize bioactive molecules?

Answer:

The bromine and fluorine substituents make this compound a versatile electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki reactions : Couple with boronic acids (e.g., (2-bromo-5-fluoropyridin-4-yl)boronic acid) to generate biaryl scaffolds for kinase inhibitors .

- Buchwald-Hartwig aminations : Introduce amines at the bromine site to create pharmacophores.

Optimization tips :- Use Pd(PPh₃)₄ or XPhos precatalysts in toluene/ethanol at 80–100°C.

- Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., dehalogenation).

- Characterize products using to confirm fluorine retention and regioselectivity .

Basic: What analytical methods are critical for confirming the purity and structure of this compound?

Answer:

Purity assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards (e.g., >95% purity) .

- Elemental analysis : Verify Br/F content matches theoretical values (C₆H₃BrFNO₂: Br 29.6%, F 7.3%).

Structural confirmation : - : Look for aromatic protons in the δ 8.2–8.6 ppm range and carboxylic acid protons (if present) at δ 13–14 ppm.

- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How should researchers address contradictions in reported yields for esterification reactions of this compound?

Answer:

Discrepancies in yields (e.g., 73% vs. 88% esterification) often stem from:

- Reaction duration : Extended stirring (16–24 hrs) improves conversion .

- Solvent polarity : Benzene/methanol mixtures enhance reactivity compared to pure methanol.

- Workup protocols : Incomplete removal of SOCl₂ can reduce yield; neutralize residual acid with NaHCO₃ before distillation .

Recommendation : Replicate conditions from high-yield procedures (e.g., 88.4% yield with trimethylsilyldiazomethane in benzene/methanol) and optimize stepwise .

Basic: What safety and handling precautions are essential for this compound in laboratory settings?

Answer:

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation (dust/vapor) due to potential respiratory irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can this compound serve as a building block in medicinal chemistry?

Answer:

- Core scaffold : The pyridine ring facilitates interactions with biological targets (e.g., enzymes, receptors). Fluorine enhances metabolic stability and bioavailability.

- Derivatization strategies :

- Amide formation : React with amines to create prodrugs or protease inhibitors.

- Metal-catalyzed functionalization : Introduce heterocycles via Sonogashira or Heck reactions for anticancer agents .

Case study : Methyl 5-bromo-2-fluoroisonicotinate (derivative) is used in material science for optoelectronic polymers, leveraging halogen bonds for π-stacking .

Data Analysis: How to resolve spectral data conflicts when characterizing derivatives?

Answer:

- Contradictory peaks : Ensure deuterated solvents (e.g., DMSO-d₆) don’t overlap with analyte signals. Use 2D NMR (COSY, HSQC) to assign protons .

- Mass spectrometry anomalies : Check for in-source fragmentation (e.g., loss of COOH group) and compare with theoretical isotopic patterns (Br/F contribute distinct patterns) .

Basic: What are the solubility properties of this compound, and how do they influence reaction design?

Answer:

- Polar solvents : Soluble in methanol, DMF, and DMSO; poorly soluble in hexane or water.

- Reaction implications : Use DMF for SNAr reactions or methanol for esterifications. Pre-dissolve in warm DMSO (40–50°C) for coupling reactions to avoid precipitation .

Advanced: What computational tools can predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Model transition states for bromine substitution (e.g., B3LYP/6-31G* level) to predict regioselectivity.

- Docking studies : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Data Reporting: How to document experimental protocols for reproducibility?

Answer:

- Detailed procedures : Specify molar ratios (e.g., 1:5 acid/SOCl₂), solvent volumes, and stirring times.

- Supporting information : Include HPLC chromatograms, NMR spectra, and crystallography data (if available) in supplementary files .

- Reference standards : Compare melting points (e.g., 43–46°C for methyl ester) and retention factors (TLC) with literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.